Home > Products > Screening Compounds P31969 > 5-(4-bromophenyl)-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide
5-(4-bromophenyl)-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide -

5-(4-bromophenyl)-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide

Catalog Number: EVT-3635032
CAS Number:
Molecular Formula: C21H18BrClN2O3
Molecular Weight: 461.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

JC-171

Compound Description: JC-171 is a hydroxyl sulfonamide analogue. [] It acts as a selective inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. [] Studies have demonstrated its ability to inhibit LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages in a dose-dependent manner with an IC50 of 8.45 ± 1.56 μM. [] Additionally, JC-171 has shown efficacy in vivo by delaying the progression and reducing the severity of experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis. []

Reference:

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide

Compound Description: This compound exists in both a novel polymorphic form (Modification II) and an amorphous form. [, , , ] Notably, Modification II exhibits superior solubility compared to the previously known Modification I. [, ] This compound is recognized for its anticoagulant activity and is suggested for the treatment and prevention of thromboembolism. [, ]

2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid (Compound 3e)

Compound Description: Compound 3e is an N-pyrrolylcarboxylic acid derivative structurally related to Celecoxib, a known COX-2 inhibitor. [] In vivo studies have demonstrated its anti-inflammatory properties in a carrageenan-induced paw edema model in rats. [] Notably, continuous administration of Compound 3e resulted in significant edema reduction, showcasing its potential as a therapeutic agent for chronic inflammation. []

Reference:

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

Compound Description: SR147778 is a highly potent and selective antagonist of the CB1 cannabinoid receptor. [] It exhibits nanomolar affinity for both rat brain and human CB1 receptors, with Ki values of 0.56 and 3.5 nM, respectively. [] Preclinical studies have shown its ability to antagonize various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and changes in gastrointestinal transit. []

2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide derivatives

Compound Description: This series of compounds, specifically phenoxy derivatives (7a-7e) of 2-chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide, were investigated for their in vitro anticancer properties. [] The study involved assessing their cytotoxicity against three human cancer cell lines: HepG2 (liver cancer), PANC-1 (pancreatic cancer), and Caco-2 (colorectal adenocarcinoma). []

Reference:

5-chloro-N-(4-(5,6-dihydro-3-(4-morpholinyl)-2-oxo-1(2H)-pyridinyl)phenyl)-pentanamide

Compound Description: This compound is an intermediate in the synthesis of Apixaban (Eliquis®), an oral direct factor Xa inhibitor used for preventing blood clots. [] X-ray powder diffraction data revealed that it crystallizes in the P2 space group. []

Reference:

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is the first described selective, non-peptide vasopressin V1b receptor antagonist. [] It displays nanomolar affinity for animal and human V1b receptors with a much lower affinity for V1a, V2, and oxytocin receptors. [] In vivo studies have demonstrated its ability to inhibit arginine vasopressin (AVP)-induced increases in plasma corticotropin, suggesting its potential therapeutic use in stress and anxiety disorders. []

2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol

Compound Description: This compound contains a chlorine atom attached to a phenyl ring and forms a nearly planar arrangement with its 4-methoxybenzyl group. [] Crystal packing analysis reveals stabilization through intramolecular and intermolecular hydrogen bonding. []

Reference:

[5-Chloro-2-(4-nitro-benzyloxy)-phenyl]-(4-chloro-phenyl) methanone

Compound Description: This compound crystallizes in the monoclinic crystal system with a P21/n space group. [, ] Its crystal structure is stabilized by intermolecular C-H…O hydrogen bonds. [, ]

References:

5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine (PYR)

Compound Description: PYR is an antimalarial drug investigated for its structural and bonding characteristics. [] The dihedral angle between its pyrimidine and phenyl rings is crucial for its interaction with target enzymes. [] Spectroscopic analyses confirmed its structure and intermolecular hydrogen bonding patterns. []

Reference:

(R)-N-[[3-[3-Fluoro-4-morpholinyl] phenyl]-2-oxo-5-oxazolidinyl]Methanol (Compound 1)

Compound Description: This compound is a key intermediate in the synthesis of linezolid, an oxazolidinone antibacterial agent. [] Its synthesis involves reacting 3-fluoro-4-morpholinylnitrobenzene with benzyl chloroformate using Pd/C as a deoxidizer in acetone, followed by temperature-controlled reactions to achieve high yields. []

Reference:

Compound Description: This compound is a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. [] A novel ultra-performance liquid chromatography method with QDa detection was developed to quantify this impurity at trace levels in Osimertinib mesylate. []

Reference:

Compound Description: This series of compounds was synthesized and evaluated for in vitro antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [] Notably, compounds 8d and 8f exhibited enhanced activity against Gram-negative bacteria compared to the control drug, gentamycin. []

Reference:

Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate

Compound Description: This compound is characterized by intermolecular C—H⋯O, N—H⋯O, and O—H⋯O hydrogen bonds, forming a stable crystal structure with chains along []. [] Weak C—H⋯Br hydrogen bonds and an intramolecular N—H⋯O interaction further contribute to its stability. []

Reference:

{5-Chloro-2-[(4-nitrobenzylidene)amino]phenyl}(phenyl)methanone

Compound Description: This Schiff base compound exhibits an E configuration around its C=N bond. [] The aromatic rings show specific twist angles, and the crystal structure reveals chains of molecules connected by C—H⋯π interactions along the b axis. []

Reference:

2-(4-Chloro-2-nitro­phen­yl)-5-[4-(prop­yloxy)phen­yl]-1,3,4-oxa­diazole

Compound Description: This compound, synthesized via the Huisgen reaction, features a nearly planar diphenyl-1,3,4-oxa­diazole unit with specific inclinations between its ring systems. [] Intermolecular C—H⋯O, C—H⋯N, and C—H⋯π interactions contribute to its crystal structure. []

Reference:

(S)-5-chloro-N-((3-(4-(5,6-dihydro-4H-1,2,4-oxadiazin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide derivatives

Compound Description: These derivatives are recognized as inhibitors of blood coagulation factor Xa. [] A specific synthesis method using 1-fluoro-4-nitrobenzene as a starting material is highlighted, enabling the production of these derivatives with high purity and yield. []

Reference:

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

Compound Description: This compound is characterized by a 1,3-thiazolidine ring adopting a twist conformation and a disordered CF3 group. [] Its crystal structure reveals a three-dimensional network formed through N—H⋯O hydrogen bonds, along with weak C—H⋯O and C—H⋯π interactions. []

Reference:

2-(4-Chloro)phenyl-imidazo[1,2-a]pyridine Analogs

Compound Description: These analogs, specifically focusing on the compound CB256, were developed as potential SPECT imaging agents targeting the 18-kDa translocator protein (TSPO), which is overexpressed in various cancers. [, ] Radiolabeled with Technetium-99m (99mTc), these analogs showed promising in vitro results, demonstrating affinity for TSPO and uptake in tumor cell lines. [, ]

3-(4-Bromo­phen­yl)-5-(4-chloro­phen­yl)-1-phenyl-2-pyrazoline

Compound Description: This compound features a pyrazoline ring with specific dihedral angles to its substituent phenyl rings. [] Its structure is characterized by an approximate coplanarity between the pyrazoline ring and the N-substituted phenyl ring. []

Reference:

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues

Compound Description: These novel analogues were synthesized and characterized using spectroscopic techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] They are structurally based on the BCFI (2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) moiety, a key metabolite of the antihypertensive drug Losartan, suggesting potential applications in medicinal chemistry. []

Reference:

Compound Description: These two series of compounds were synthesized and characterized through IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis. [] Their biological activities were evaluated, and molecular docking studies were conducted to understand their interactions with potential targets. []

Reference:

5,6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-piperidino) phenyl]-2(1H)-pyridones

Compound Description: A four-step synthesis method for this compound is outlined, starting from N-(4-nitrophenyl)-3,3-dichloro-2-oxo-piperidine. [] The process involves reduction, acylation, cyclization, and finally, reaction with morpholine to yield the desired product. []

Reference:

Compound Description: This compound has identified multiple crystalline forms. [] The invention focuses on the preparation methods, uses, and pharmaceutical compositions of these specific crystalline forms. []

Reference:

Methyl 1-[(Z)-2-(benzyloxycarbonyl)hydrazin-1-ylidene]-5-chloro-2-hydroxyindane-2-carboxylate

Compound Description: This compound is a crucial intermediate in the synthesis of the pesticide Indoxacarb. [] It exhibits a Z conformation around its C=N double bond and is stabilized by an intramolecular N—H⋯O hydrogen bond. [] Its crystal structure reveals the formation of 12-membered rings through O—H⋯O hydrogen bonds. []

Reference:

7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

Compound Description: This compound demonstrates pharmacological effectiveness in treating neuro-psychic disorders. [] A novel and efficient synthesis method is described, involving reacting N-aminoacetyl-5-chloro-N-methylanthranilic acid with phosphorus pentachloride, followed by a reaction with benzene in the presence of aluminum chloride. []

Properties

Product Name

5-(4-bromophenyl)-N-[5-chloro-2-(4-morpholinyl)phenyl]-2-furamide

IUPAC Name

5-(4-bromophenyl)-N-(5-chloro-2-morpholin-4-ylphenyl)furan-2-carboxamide

Molecular Formula

C21H18BrClN2O3

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C21H18BrClN2O3/c22-15-3-1-14(2-4-15)19-7-8-20(28-19)21(26)24-17-13-16(23)5-6-18(17)25-9-11-27-12-10-25/h1-8,13H,9-12H2,(H,24,26)

InChI Key

MXGKGKGAEVNIBE-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.